N-(2-Oxoindolin-6-yl)acetamide
Description
Contextualization of the 2-Oxoindoline Scaffold in Contemporary Medicinal Chemistry
The 2-oxoindoline, or oxindole (B195798), scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. ekb.eg This structural motif is a cornerstone in the design of therapeutic agents due to its ability to interact with various biological targets, including protein kinases, a class of enzymes often implicated in cancer and other diseases. ekb.egresearchgate.net
Derivatives of 2-oxoindoline have been investigated for a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netacs.org For instance, certain 3-arylidene-2-oxo-indoline derivatives have received clinical approval, underscoring the therapeutic relevance of this scaffold. nih.gov The versatility of the 2-oxoindoline core allows for synthetic modifications at various positions, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov Research has demonstrated that substitutions on the oxindole ring can significantly influence a compound's efficacy and target selectivity. nih.govnih.gov
Overview of Acetamide-Containing Compounds in Drug Discovery and Development
The acetamide (B32628) group is a common functional group found in a vast number of pharmaceuticals and compounds under investigation for therapeutic use. Its importance in drug development is well-established, with acetamide derivatives exhibiting a wide spectrum of biological activities, including analgesic, anticonvulsant, anti-inflammatory, and anticancer effects. archivepp.comarchivepp.com The acetamide moiety can participate in hydrogen bonding and other intermolecular interactions, which are crucial for the binding of a drug to its biological target.
Researchers often incorporate the acetamide group into drug candidates to modulate their physicochemical properties, such as solubility and stability, thereby enhancing their potential as therapeutic agents. archivepp.com The synthesis of acetamide derivatives is a common strategy in medicinal chemistry to create new chemical entities with improved pharmacological profiles. mdpi.com For example, N-substituted acetamide derivatives have been designed and synthesized as potent antagonists for various receptors, highlighting the group's role in developing targeted therapies. nih.gov
Significance of the N-(2-Oxoindolin-6-yl)acetamide Chemical Space for Academic Inquiry
The chemical space defined by this compound, which combines the 2-oxoindoline scaffold with an acetamide group, represents a fertile ground for academic and industrial research. The synthesis of this compound and its derivatives allows for the exploration of structure-activity relationships, providing insights into how the interplay between the oxindole core and the acetamide substituent influences biological outcomes.
For instance, the synthesis of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives has been reported, with some of these compounds showing inhibitory activity against Src kinase, a protein implicated in cancer progression. austinpublishinggroup.com This line of research demonstrates the potential of this chemical space to yield novel therapeutic leads. The synthesis typically involves the acetylation of an amino-substituted oxindole, a reaction that can be achieved using acetic anhydride (B1165640). austinpublishinggroup.com
The characterization of these compounds relies on standard analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structure and purity. austinpublishinggroup.com The exploration of this specific chemical space contributes to the broader understanding of how to design and synthesize novel compounds with potential therapeutic applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 58605-01-9 | synblock.com |
| Molecular Formula | C10H10N2O2 | synblock.com |
| Molecular Weight | 190.20 g/mol | bldpharm.com |
| MDL Number | MFCD01110341 | synblock.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
58605-01-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)11-8-3-2-7-4-10(14)12-9(7)5-8/h2-3,5H,4H2,1H3,(H,11,13)(H,12,14) |
InChI Key |
YLBYAZHPXJQIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Biological Target Identification and Mechanistic Elucidation of N 2 Oxoindolin 6 Yl Acetamide Scaffolds
Comprehensive Analysis of Enzyme Inhibition Profiles
Derivatives of the N-(2-oxoindolin-6-yl)acetamide scaffold have been synthesized and evaluated against numerous enzymes, demonstrating a broad spectrum of inhibitory activities. These activities are highly dependent on the specific substitutions on the oxoindoline core and the acetamide (B32628) side chain.
Kinase Inhibition Potentials
The 2-oxoindoline moiety is a well-established kinase inhibitor template. nih.gov Various derivatives have shown potent inhibition against several kinases, playing crucial roles in cancer and other diseases.
Src: N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives have been identified as inhibitors of Src kinase. The activity is influenced by electronic effects, with para-substituted benzylidene groups like nitro or chloro groups enhancing the inhibitory potential.
c-MET: The 2-oxoindoline core is a key feature in the design of c-MET inhibitors. researchgate.net N-substituted-2-oxoindoline benzoylhydrazines have been explored as modulators of c-MET, which is implicated in resistance to EGFR inhibitors in non-small cell lung cancer. researchgate.net
SMO: In addition to c-MET, N-substituted-2-oxoindoline benzoylhydrazines also show modulatory effects on the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. researchgate.net
VEGFR-2: The indolin-2-one scaffold is a foundational element for many VEGFR-2 inhibitors. mdpi.com A series of indoline-2-one derivatives demonstrated potent VEGFR-2 inhibitory activities, with some compounds showing greater potency than the established drug sunitinib. mdpi.com For example, certain N-phenylacetamide-2-oxoindole derivatives have shown significant inhibitory potential. rsc.org
TLK2: The oxindole (B195798) scaffold has been identified as a potent inhibitor of Tousled-like kinase 2 (TLK2). nih.gov N-(2-oxoindolin-5-yl)butyramide and N-(2-oxoindolin-5-yl)benzamide are examples of derivatives with TLK2 inhibitory activity.
Nek2: A derivative, (Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)propiolamide, has shown inhibitory activity against Nek2 kinase, highlighting the importance of specific substitutions for kinase engagement.
Table 1: Kinase Inhibition by this compound Derivatives
| Kinase Target | Derivative Class | Key Findings | Citations |
|---|---|---|---|
| Src | N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)acetamide | Para-substituted benzylidene groups enhance activity. | |
| c-MET | N-substituted-2-oxoindoline benzoylhydrazines | Modulates c-MET signaling in resistant cancers. | researchgate.net |
| SMO | N-substituted-2-oxoindoline benzoylhydrazines | Modulates the Hedgehog signaling pathway. | researchgate.net |
| VEGFR-2 | Indolin-2-one derivatives | Some derivatives are more potent than sunitinib. | mdpi.comrsc.org |
| TLK2 | N-(2-oxoindolin-5-yl)amides | Butyramide and benzamide (B126) derivatives show inhibition. | nih.gov |
| Nek2 | (Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)propiolamide | Specific substitutions are crucial for inhibition. |
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Derivatives of the 2-oxoindoline scaffold have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. dntb.gov.uanih.gov
One derivative, N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide, demonstrated potent AChE inhibition with an IC50 value of 0.01 µM. researchgate.net Other studies have synthesized novel series of compounds based on this scaffold, with some showing strong dual inhibitory effects on both AChE and butyrylcholinesterase (BChE). nih.gov For instance, compound 8i from one such series showed an IC50 of 0.39 μM for AChE. nih.gov The 2-oxoindoline structure is considered key to this inhibitory activity. nih.gov
Phospholipase D (PLD) Inhibition Dynamics
The 2-oxoindoline scaffold has also been utilized in the development of phospholipase D (PLD) inhibitors. PLD is an enzyme involved in various cellular processes, including signal transduction and membrane trafficking. frontiersin.org A 2-naphthamide (B1196476) derivative linked to a benzimidazolone-piperidine scaffold, VU0155056, was found to be a highly selective PLD inhibitor, underscoring the role of the aromatic amide in target engagement. While not a direct acetamide, this highlights the potential of the broader N-acyl-2-oxoindoline class in targeting PLD.
Carbonic Anhydrase (CA) Isoform Inhibition
Isatin (B1672199) (1H-indole-2,3-dione), the core of the 2-oxoindoline structure, is a recognized scaffold for developing carbonic anhydrase (CA) inhibitors. unifi.it CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including cancer. nih.gov
Derivatives of isatin have shown inhibitory activity against several CA isoforms, including hCA I, II, IX, and XII. nih.govresearchgate.net For example, isatin-benzenesulfonamide conjugates have shown promising CA inhibition. nih.gov The inhibitory profile can be modulated by substitutions on the isatin ring, leading to potent and selective inhibitors of tumor-associated isoforms like hCA IX and XII. unifi.itresearchgate.net
Cellular Pathway Modulation and Biological Response Induction
The inhibition of specific enzymes by this compound scaffolds leads to the modulation of intracellular signaling pathways, thereby inducing a range of biological responses.
Disruption of Specific Intracellular Signaling Pathways
The interaction of these compounds with their molecular targets can disrupt key signaling cascades involved in cell proliferation, survival, and differentiation. nih.gov
Kinase-Mediated Pathways: By inhibiting kinases such as Src, c-MET, and VEGFR-2, these compounds can interfere with pathways critical for tumor growth and angiogenesis. researchgate.netmdpi.com For example, VEGFR-2 inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for endothelial cell survival. frontiersin.org The inhibition of multiple kinases by a single compound can offer a more effective therapeutic strategy in complex diseases like cancer. researchgate.net
Hedgehog Signaling: Modulation of the SMO receptor by certain 2-oxoindoline derivatives can disrupt the Hedgehog signaling pathway, which is aberrantly activated in several cancers and contributes to tumor cell proliferation and survival. researchgate.net
Receptor Modulation: The 2-oxoindoline scaffold can interact with various receptors, thereby influencing their function and downstream cellular signaling pathways. This can lead to changes in gene expression and ultimately alter cellular behavior. nih.gov The disruption of cellular homeostasis through receptor-mediated signaling changes has been observed with other small molecules. nih.gov
Mechanisms of Cell Cycle Modulation and Apoptosis Induction in Preclinical Models
Derivatives of the 2-oxoindoline scaffold have been shown to influence cell cycle progression and induce programmed cell death (apoptosis) in various cancer cell lines.
One area of investigation has been the development of selective inhibitors for kinases like Aurora B, which are crucial for cell division. For instance, a derivative, (Z)-N-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)acetamide, was synthesized as part of an effort to optimize a multi-kinase inhibitor into a more potent and selective Aurora B inhibitor for breast cancer cells. whiterose.ac.uk
In studies involving acute myeloid leukemia (AML), certain (E)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide derivatives were found to be potent cytotoxic agents. mdpi.com Specifically, compounds 5b and 5g from one study demonstrated significant activity, with IC₅₀ values of 0.38 ± 0.08 µM and 0.57 ± 0.05 µM, respectively, against HL-60 cells. mdpi.com These compounds were observed to trigger apoptosis and cause cell cycle arrest at the G1 phase. mdpi.com
Further research on other isatin derivatives, such as 6-bromoisatin (B21408), has shown the ability to inhibit the proliferation of HT29 colorectal cancer cells and induce apoptosis. researchgate.net In an in vivo model, 6-bromoisatin significantly increased the apoptotic index in the distal colon. researchgate.net Another study on indoline-2-one derivatives revealed that a specific compound, 17a , induced cell cycle arrest at the S phase in HepG2 liver cancer cells and increased total apoptosis by 3.5-fold. researchgate.net This was accompanied by an upregulation of apoptotic markers. researchgate.net
Table 1: Effects of this compound Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| (Z)-N-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)acetamide | MDA-MB-468 | Anticancer activity | Potent anticancer activity with an IC50 of 32.6 ± 9.9 nM. | whiterose.ac.uk |
| (E)-2-(Dipropylamino)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide (5b) | HL-60 | Cytotoxicity, Apoptosis, Cell cycle arrest | IC₅₀ of 0.38 ± 0.08 µM; G1 phase arrest. | mdpi.com |
| 6-Bromoisatin | HT29 | Proliferation inhibition, Apoptosis | IC₅₀ of 223 µM; Enhanced apoptotic index in vivo. | researchgate.net |
| Derivative 17a | HepG2 | Cell cycle arrest, Apoptosis | S phase arrest; 3.5-fold increase in total apoptosis. | researchgate.net |
Impact on Protein Phosphorylation and Expression Profiles
The biological activities of this compound and its related structures are often linked to their ability to modulate protein phosphorylation, a key mechanism in cellular signal transduction. cancertreatmentjournal.com The 2-oxoindoline core is recognized as a versatile scaffold for targeting kinases.
In the context of cancer, derivatives of pyrrole (B145914) indolin-2-one have been developed as kinase inhibitors that target receptors like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com Structural modifications at the C(5) and C(6) positions of the oxindole ring can significantly affect the binding affinity of these compounds to the ATP-binding site of kinases. cancertreatmentjournal.com
One study focused on optimizing a lead compound, (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one, into a more potent and selective Aurora B kinase inhibitor. whiterose.ac.uk This work led to the synthesis of derivatives like (Z)-N-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)acetamide, highlighting the role of this scaffold in targeting specific kinases involved in cell division. whiterose.ac.uk
Furthermore, research on (E)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide derivatives in acute myeloid leukemia cells indicated that their pro-apoptotic and cell cycle arrest activities were likely mediated by the inhibition of ERK1/2 phosphorylation. mdpi.com Specifically, compounds 5b and 5g were presumed to interact with ERK2. mdpi.com
In another example, a derivative of indoline-2-one, compound 17a , demonstrated potent inhibition of VEGFR-2. researchgate.net This inhibition led to the upregulation of apoptotic markers Caspase-3 and -9, and an increase in the expression of the pro-apoptotic protein BAX, while decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net
Table 2: Impact of this compound Derivatives on Protein Phosphorylation and Expression
| Compound/Derivative | Target/Pathway | Effect | Key Findings | Reference |
|---|---|---|---|---|
| (Z)-N-(4-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)phenyl)acetamide | Aurora B kinase | Inhibition | Developed as a selective Aurora B kinase inhibitor. | whiterose.ac.uk |
| (E)-2-(Dipropylamino)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide (5b) | ERK1/2 | Inhibition of phosphorylation | Presumed to interact with ERK2, leading to apoptosis and cell cycle arrest. | mdpi.com |
| Derivative 17a | VEGFR-2, Caspase-3, Caspase-9, BAX, Bcl-2 | Inhibition, Upregulation, Downregulation | Potent VEGFR-2 inhibitor; upregulated caspases and BAX, downregulated Bcl-2. | researchgate.net |
Anti-angiogenic Mechanisms and Inhibition of Tube Formation in Vitro
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. plos.orgbmrat.org The endothelial cell tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds. nih.govibidi.com In this assay, endothelial cells, when plated on a basement membrane-like matrix, form capillary-like structures. ibidi.com
Compounds based on the 2-oxoindole scaffold have been evaluated for their anti-angiogenic properties. researchgate.net For example, a novel urea (B33335) derivative, VH02, was shown to inhibit VEGF-stimulated cell migration, adhesion, and capillary-like tube formation in endothelial cells. mdpi.com This compound was found to directly inhibit VEGFR2 signaling, which is a key pathway in angiogenesis. mdpi.com
In a study of 3-substituted-2-oxoindole analogues, compound 14 (2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid) demonstrated moderate inhibitory effects on the proliferation of human umbilical vein endothelial cells (HUVECs) and their ability to form tube-like structures. researchgate.net This suggests that the anti-angiogenic properties of some of these compounds may not be directly caused by the inhibition of the specific kinases they were initially tested against. researchgate.net
The development of pyrrole indolin-2-one derivatives as kinase inhibitors has also been a key strategy for anti-angiogenesis. cancertreatmentjournal.com These compounds often target VEGFRs, thereby interfering with the signaling cascade that promotes the formation of new blood vessels. cancertreatmentjournal.com
Table 3: Anti-angiogenic Effects of Related Scaffolds in Vitro
| Compound/Derivative | Assay | Effect | Mechanism | Reference |
|---|---|---|---|---|
| VH02 (Urea derivative) | Tube formation assay | Inhibition of VEGF-stimulated tube formation | Direct inhibition of VEGFR2 signaling. | mdpi.com |
| Compound 14 (3-substituted-2-oxoindole) | HUVEC proliferation and tube formation | Moderate inhibition | The exact mechanism is not fully elucidated but appears independent of certain kinase inhibitions. | researchgate.net |
| Pyrrole indolin-2-one derivatives | Kinase inhibition assays | Inhibition of VEGFRs | Interference with signaling pathways that promote angiogenesis. | cancertreatmentjournal.com |
Interaction with PI3K-Akt-mTOR Signaling Cascade
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and angiogenesis. frontiersin.orgresearchgate.netnih.gov Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention. frontiersin.orgnih.govmdpi.com The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. frontiersin.org Activated PI3K then phosphorylates and activates Akt, which in turn can activate mTOR. nih.gov mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a variety of cellular processes. frontiersin.orgmdpi.com
Structurally similar compounds to this compound have been shown to interact with this pathway. For instance, the compound SA (C₁₃H₁₄N₂O₃) has been observed to trigger autophagy through the inhibition of the PI3K/Akt/mTOR pathway. vulcanchem.com This suggests that derivatives of the indole-2-one core may conserve this mechanism of action. vulcanchem.com
The anti-angiogenic effects of some compounds are also mediated through this pathway. The urea derivative VH02 was found to inhibit the Akt-mediated cell survival and migration in endothelial cells by disrupting VEGFR2 signaling. mdpi.com This resulted in a reduction of vascular density and p-Akt intensity in an in vivo model. mdpi.com
Furthermore, the HGF/c-Met axis can activate the PI3K/Akt pathway, promoting tumor development. researchgate.net N-substituted-2-oxoindolin benzoylhydrazines have been investigated as modulators of c-MET, which could indirectly affect the PI3K/Akt signaling cascade. researchgate.net
Table 4: Interaction of Related Scaffolds with the PI3K-Akt-mTOR Pathway
| Compound/Derivative | Effect on Pathway | Cellular Outcome | Reference |
|---|---|---|---|
| SA (C₁₃H₁₄N₂O₃) | Inhibition of PI3K/Akt/mTOR | Induction of autophagy | vulcanchem.com |
| VH02 (Urea derivative) | Inhibition of Akt-mediated signaling | Reduced endothelial cell survival and migration | mdpi.com |
| N-substituted-2-oxoindolin benzoylhydrazines | Modulation of c-MET | Potential to interfere with c-MET-driven PI3K/Akt activation | researchgate.net |
Receptor and Ion Channel Modulatory Activities
GABA_A Receptor Potentiation
The GABAA receptor is a ligand-gated ion channel that plays a central role in inhibitory neurotransmission in the central nervous system. frontiersin.orgwikipedia.org It is a target for various drugs, including benzodiazepines, which potentiate the effect of the endogenous ligand, GABA. wikipedia.orgsophion.com
While direct studies on this compound's effect on GABAA receptors are limited, the broader class of indole (B1671886) derivatives has been investigated for their modulatory potential. The GABAA receptor is a complex pentameric structure, and its modulation can be influenced by various compounds. wikipedia.orgrcsb.org Histamine, for example, acts as a positive modulator of GABAA receptors. frontiersin.org Research has identified specific amino acid residues, such as α1(R120), β2(Y157), β2(D163), β3(V175), and β3(Q185), as being involved in this modulation. frontiersin.org
Positive allosteric modulators (PAMs) that are selective for specific GABAA receptor subunits have been developed. nih.gov For instance, the α2/α3 selective PAM AZD7325 has been shown to potentiate inhibitory postsynaptic currents, particularly at synapses close to the soma of CA1 neurons. nih.gov This highlights the potential for developing subtype-selective modulators for therapeutic benefit. nih.gov
Voltage-Gated Sodium Channel Modulation
Voltage-gated sodium (Nav) channels are essential for the initiation and propagation of action potentials in excitable cells like neurons. mdpi.comelifesciences.org There are nine different subtypes of Nav channels (Nav1.1-Nav1.9), with Nav1.1, Nav1.2, and Nav1.6 being predominantly expressed in the central nervous system. mdpi.comfrontiersin.org The modulation of these channels can significantly impact neuronal excitability. frontiersin.org
While direct evidence for the modulation of voltage-gated sodium channels by this compound is not available, the potential for such interactions exists within the broader class of small molecule modulators. For example, rationally designed peptidomimetics have been shown to bidirectionally modulate the Nav1.6 channel by targeting its interaction with the regulatory protein fibroblast growth factor 14 (FGF14). nih.gov
Furthermore, Nav1.6 has been identified as a potential therapeutic target for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where its increased expression and function are linked to abnormal hyperexcitability. sophion.com The non-selective Nav channel inhibitor, Riluzole, is a standard treatment for ALS, suggesting that modulation of these channels can have therapeutic effects. sophion.com
Toll-Like Receptor (TLR-2 and TLR-4) Suppression in Animal Models
Detailed research findings specifically demonstrating the direct suppression of Toll-Like Receptor 2 (TLR-2) and Toll-Like Receptor 4 (TLR-4) by this compound in animal models are not extensively available in the current scientific literature. While the broader class of isatin (1H-indole-2,3-dione) derivatives, to which this compound belongs, has been investigated for various biological activities, including anti-inflammatory effects, specific data on the direct interaction with and suppression of TLR-2 and TLR-4 pathways in vivo for this particular compound is not documented.
General studies on some isatin analogs have shown anti-inflammatory properties in animal models like carrageenan-induced paw edema. These effects are often attributed to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines. However, a direct causal link to TLR-2 and TLR-4 suppression for the this compound scaffold in animal studies remains to be explicitly established.
DNA Interaction and Binding Studies of this compound Analogs
The interaction of this compound analogs with DNA is a significant area of investigation, primarily due to DNA's role as a key target for many therapeutic agents. Studies on various hybrid molecules incorporating the 2-oxoindoline (isatin) core reveal that these scaffolds can bind to DNA through various modes, including groove binding and intercalation, leading to the potential disruption of DNA replication and transcription processes.
A notable class of analogs are the s-triazine-isatin hybrids. Research on a series of these compounds (7a-f) demonstrated strong binding affinity with salmon sperm DNA (SS-DNA). rsc.orgnih.govresearchgate.netrsc.org The binding constants (Kb) for these hybrids were found to be in the range of 104 to 105 M−1. rsc.orgresearchgate.net Compound 7f , a 3-trifluoromethyl-substituted derivative, exhibited the highest binding constant (Kb = 9.51 × 105 M−1) and a spontaneous binding process, as indicated by a Gibbs free energy change (ΔG) of -34.1 kJ mol−1. rsc.orgnih.govresearchgate.net Molecular docking studies supported these experimental findings, showing a docking score of -10.3 kcal mol−1 for compound 7f, with interactions primarily occurring in the AT-rich region of DNA grooves through hydrophobic and hydrogen bonding. rsc.orgnih.govresearchgate.net The interaction mode for these hybrids was predominantly identified as groove binding. rsc.orgnih.govresearchgate.netrsc.org
Another group of analogs, imidazolidine (B613845) and thiazolidine-based isatin derivatives (IST-01–04), were also studied for their DNA interaction. mdpi.com These compounds were found to bind to DNA via a combination of partial intercalation and groove-binding modes. mdpi.com The binding constants (Kb) calculated from molecular docking scores indicated that the derivative IST-02 had the strongest interaction with DNA base pairs among the tested compounds. mdpi.com
The following table summarizes the key findings from DNA interaction and binding studies of various this compound analogs.
| Analog Class | Compound | Binding Constant (Kb) (M-1) | Docking Score (kcal/mol) | Gibbs Free Energy (ΔG) (kJ/mol) | Primary Interaction Mode |
| s-Triazine-Isatin Hybrids | 7a-f (general range) | 104 - 105 | -8.5 to -10.3 | Not broadly reported | Groove Binding rsc.orgnih.govrsc.org |
| 7f | 9.51 x 105 rsc.orgresearchgate.net | -10.3 rsc.orgnih.gov | -34.1 rsc.orgnih.govresearchgate.net | Minor Groove Binding rsc.orgnih.govrsc.org | |
| Imidazolidine/Thiazolidine-Isatin Derivatives | IST-01 | Data not available | Lower than IST-02 | Data not available | Mixed Intercalation/Groove mdpi.com |
| IST-02 | Highest in series | Data not available | Data not available | Mixed Intercalation/Groove mdpi.com | |
| IST-03 | Data not available | Lower than IST-02 | Data not available | Mixed Intercalation/Groove mdpi.com | |
| IST-04 | Data not available | Lower than IST-02 | Data not available | Mixed Intercalation/Groove mdpi.com |
These studies collectively indicate that the 2-oxoindoline scaffold, a core feature of this compound, is a viable pharmacophore for designing molecules that can interact with DNA. The nature and position of substituents on the isatin ring and its linked moieties significantly influence the binding affinity and mode of interaction.
Structure Activity Relationship Sar Studies and Rational Analog Design of 2 Oxoindolin 6 Yl Acetamides
Elucidation of Essential Pharmacophoric Elements within the N-(2-Oxoindolin-6-yl)acetamide Scaffold
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold and its analogs, several key pharmacophoric elements have been identified. These typically include a lipophilic aromatic region, a hydrogen bond donor/acceptor unit, and an additional electron donor atom. researchgate.net
The core structure is comprised of:
The 2-Oxoindoline Ring: This bicyclic system serves as a crucial hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with biological targets. smolecule.com The lactam moiety within the ring contains a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the carbonyl oxygen), which are critical for anchoring the molecule in a target's binding site.
The Acetamide (B32628) Linker: The acetamide group at the C6 position is a key hydrogen bond donor and acceptor (HBD/HBA) feature. mdpi.com The NH of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This dual functionality allows for specific and strong interactions with protein residues. austinpublishinggroup.com In some analogs, this linker is replaced by other HBA/HBD-rich moieties like hydrazide or oxadiazole to modulate binding interactions. mdpi.comnih.gov Molecular modeling studies have shown that groups like the hydrazide can form critical hydrogen bonds with hinge region residues of kinases. nih.gov
A general three-point pharmacophore model for related anticonvulsant compounds, which can be conceptually applied here, consists of a lipophilic aryl ring (the oxoindoline), a hydrogen donor/acceptor unit (the acetamide linker), and an electron donor atom (the lactam oxygen). researchgate.net
Impact of Substituent Variation on the 2-Oxoindoline Core's Biological Activity
The location of a substituent on the 2-oxoindoline ring significantly influences the molecule's interaction with its biological target.
C3-Position: This position is often substituted to introduce additional interaction points. In many related series, substitution at C3 with bulky groups can be pivotal for activity. researchgate.netresearchgate.net
C4-Position: Substitution at the C4 position can have a profound impact on binding affinity. In one study of c-MET/SMO modulators, the introduction of a bromine atom at the C4 position, combined with other modifications, led to a 20-fold increase in binding affinity. nih.gov
C5-Position: This is a common site for modification. Studies have shown that introducing a 5-bromo substituent can result in the most potent derivatives within a series for certain targets. brieflands.com The nature of the substituent at the C5-position can even alter the binding mode of the entire molecule within its target site. nih.gov
C6-Position: The parent compound features the acetamide linker at this position. In other analog series, substituting C6 with halogen atoms like chlorine (Cl) or bromine (Br) has been shown to produce highly potent inhibitors. nih.gov
C7-Position: Functionalization at the C7 position is also explored, though it can be more challenging. nih.gov The electronic effects of substituents at this position can significantly alter the properties of the indole (B1671886) ring.
Table 1: Summary of Positional Effects of Substituents on the 2-Oxoindoline Core
| Position | Substituent Example | Observed Effect on Activity | Reference |
| C4 | Bromine (Br) | 20-fold increase in binding affinity (in combination with other changes) | nih.gov |
| C5 | Bromine (Br) | Found to be the most potent derivative in one series | brieflands.com |
| C6 | Chlorine (Cl), Bromine (Br) | Resulted in potent inhibitors (Ki values from 0.011 to 0.028 µM) | nih.gov |
The electronic properties (electron-donating or electron-withdrawing) and the size of substituents are critical factors. ashp.orgnumberanalytics.com
Electronic Effects: The ability of a functional group to donate or withdraw electrons influences the reactivity and binding interactions of the oxoindoline ring. libretexts.org Electron-withdrawing groups, such as halogens or a formyl group, decrease the electron density of the aromatic system. A bromine atom, for example, exerts a strong electron-withdrawing inductive effect, which can be crucial for activity. Studies on related indoles show a clear correlation between the electronic properties of substituents and the molecule's absorption maxima and reactivity.
Steric Effects: The size and shape of a substituent can dictate how the molecule fits into its binding pocket. scispace.com Research has shown that while substitution with halogens like chlorine and bromine is well-tolerated on the 2-oxoindoline core, increasing the atomic radius further can be detrimental to activity. nih.gov The introduction of very bulky groups can lead to inactive compounds if they clash with the target protein. u-strasbg.fr Conversely, bulky groups can also introduce conformational constraints that may be beneficial for activity.
Table 2: Influence of Functional Group Properties on 2-Oxoindoline Analog Activity
| Functional Group | Property | Example Effect | Reference |
| Halogens (Cl, Br) | Electron-withdrawing, Moderate size | Generally well-tolerated and can enhance potency. | nih.gov |
| Larger Halogens (e.g., I) | Electron-withdrawing, Larger size | Increased atomic radius can be detrimental to activity. | nih.gov |
| Aromatic Groups | Bulky, π-stacking potential | Can enhance binding through hydrophobic interactions, but steric hindrance is a risk. | smolecule.com |
| Nitro Group (NO₂) | Strongly electron-withdrawing | Can significantly alter ring electronics and binding modes. | nih.gov |
Modulation of the Acetamide Linker and its Influence on Target Affinity and Selectivity
The acetamide linker is more than a simple spacer; it is a critical pharmacophoric element that directly participates in binding. Modifying this linker is a key strategy for fine-tuning a compound's affinity and selectivity. d-nb.info The primary role of the acetamide group is to provide hydrogen bond donor and acceptor sites.
Research on related 2-oxoindoline structures demonstrates that this HBA-HBD feature can be realized using various moieties beyond a simple acetamide. mdpi.com Examples of successful replacements include:
Hydrazide: In some analogs, a hydrazide group has been shown to form a crucial hydrogen bond with the backbone NH of specific amino acid residues (e.g., M1160 in c-MET kinase), anchoring the inhibitor in the active site. nih.gov
Thiosemicarbazide: This group also serves as an effective HBA-HBD moiety and has been used to produce potent cytotoxic agents. mdpi.com
Oxadiazole Ring: Incorporating the HBA-HBD feature within a metabolically stable heterocyclic ring like an oxadiazole has led to derivatives with promising activity. mdpi.com
By varying the geometry, hydrogen bonding capacity, and metabolic stability of this linker region, medicinal chemists can precisely modulate the compound's interaction profile with its biological target. mdpi.com
Effects of N-Substitution on the Indoline (B122111) Nitrogen in 2-Oxoindolin-6-yl-acetamide Analogs
Substitution at the N1 position of the indoline ring offers another avenue for modifying the properties of 2-oxoindolin-6-yl-acetamide analogs. This position is synthetically accessible and allows for the introduction of a wide variety of functional groups. researchgate.netnih.gov
The impact of N-substitution can be varied:
Mixed Effects on Activity: In some kinase inhibitor series, N-substitution has a mixed impact. For instance, adding a para-chloro substituted phenyl group led to high potency, whereas a meta-disubstituted trifluoromethylphenyl group resulted in a near-complete loss of activity. nih.gov
Tuning Physicochemical Properties: N-alkylation is a common strategy used to prevent π–π stacking between molecules and increase solubility, which can improve a compound's drug-like properties. d-nb.info
Modulating Electronic Properties: Introducing aromatic substituents at the nitrogen is a rarer but effective way to systematically tune the electronic and optical properties of the scaffold. d-nb.info A systematic study of N-functionalized isoindigos (related structures) demonstrated that substituents on the nitrogen can significantly alter the molecule's frontier orbitals and absorption profile. d-nb.info
These findings indicate that the N1 position is a sensitive site where modifications can be used to optimize solubility, prevent aggregation, and fine-tune electronic interactions with the target protein.
Scaffold Hopping and Bioisosteric Replacement Strategies in 2-Oxoindoline-Acetamide Design
Advanced drug design often employs strategies like scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties. nih.gov These methods are used to enhance potency, alter pharmacokinetic profiles, or move into new intellectual property space. researchgate.net
Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) with a topologically different but functionally similar one. nih.govnih.gov The goal is to maintain the original pharmacophoric arrangement of key binding groups on a new framework. For example, in a campaign to develop new antimycobacterial agents, researchers successfully replaced an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system, demonstrating that a completely different core could present the necessary side chains in a biologically active conformation. nih.gov
Bioisosteric Replacement: This involves the substitution of one functional group for another that has similar steric, electronic, or physicochemical properties. researchgate.net This is often done to improve metabolic stability, reduce toxicity, or fine-tune target affinity. rsc.org
Classical Bioisosteres: A classic example is the replacement of a carboxylic acid with a tetrazole ring.
Non-Classical Bioisosteres: In the context of the 2-oxoindoline-acetamide scaffold, replacing the acetamide linker with groups like a metabolically stable oxadiazole ring is an example of a non-classical bioisosteric replacement aimed at preserving the crucial hydrogen-bonding pattern while potentially improving pharmacokinetics. mdpi.com Another example from a different series involved successfully replacing a phenol (B47542) ring with a 4-hydroxy-1,2,3-triazole system to act as a phenol bioisostere. rsc.org
These strategies allow chemists to explore vast new chemical spaces while retaining the key biological interactions discovered from the original this compound scaffold. researchgate.net
Conformational Analysis and Molecular Rigidity Considerations in SAR Elucidation
The three-dimensional structure and conformational flexibility of a molecule are pivotal in determining its interaction with a biological target. In the context of this compound and its analogs, understanding the molecule's preferred shapes (conformations) and its degree of structural flexibility or rigidity is crucial for elucidating the Structure-Activity Relationship (SAR). wikipedia.org This analysis helps in designing more potent and selective analogs by optimizing the molecule's geometry to fit precisely into the target's binding site.
Conformational analysis of 2-oxoindoline derivatives often involves sophisticated computational methods. nih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations are employed to predict the most stable conformations and to understand how the molecule behaves in a dynamic biological environment. nih.govdoi.org For instance, the number of rotatable bonds in a molecule gives an initial insight into its conformational flexibility. For the 2-oxoindoline scaffold, key areas of flexibility include the orientation of substituents on the oxindole (B195798) ring and the conformation of the acetamide side chain.
Molecular rigidity, or the lack of conformational freedom, is a critical design element in medicinal chemistry. biorxiv.org Introducing rigidity into a flexible molecule can pre-organize it into its bioactive conformation—the specific shape required for binding to its biological target. This can lead to a significant increase in binding affinity and, consequently, biological activity, as less of an entropic penalty is paid upon binding. A strategy known as "rigidification," often achieved through methods like ring closure, has been successfully used to improve the selectivity of kinase inhibitors based on related scaffolds. nih.gov By creating more rigid analogs, researchers can diminish inhibition against certain off-target kinases while retaining or enhancing potency for the desired target. nih.gov
However, the introduction of rigidity must be guided by a thorough understanding of the target's binding site. If the rigidified conformation does not match the optimal geometry for binding, a significant loss of activity can occur. Computational studies, including molecular docking and dynamics simulations, are invaluable for predicting the binding modes of these compounds. nih.govdoi.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, studies on related (E)-N-(3-benzylidene-2-oxoindolin-5-yl) acetamide derivatives used docking to analyze the binding mode of compounds within the active site of the Src kinase. austinpublishinggroup.com Similarly, analysis of other 2-oxoindoline derivatives has shown that intramolecular hydrogen bonds can play a role in stabilizing a particular conformation, influencing its binding profile. nih.gov
Principal component-based free energy landscape (FEL) analysis is another advanced computational technique that has been used to assess the conformational flexibility of oxindole derivatives, confirming that well-designed compounds can have limited and stable conformations within a receptor's binding pocket. nih.gov
The table below summarizes various computational techniques used in the conformational analysis of oxindole derivatives and their specific applications.
| Computational Technique | Application in SAR of Oxindole Derivatives | References |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a molecule to its target. Used to analyze binding modes of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamides. | nih.govaustinpublishinggroup.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target over time, revealing the stability of the complex and dynamic interactions. Used to assess the conformational stability of oxindole derivatives in the binding cavity. | nih.govnih.govdoi.org |
| Quantitative Structure-Activity Relationship (QSAR) | Relates variations in the chemical structures of compounds to their biological activities, often incorporating 3D descriptors derived from molecular conformation. | nih.gov |
| Free Energy Landscape (FEL) Analysis | Maps the energy of different molecular conformations to identify the most stable and accessible states, highlighting conformational flexibility. | nih.gov |
The strategic application of conformational constraints and the study of molecular rigidity are central to the rational design of potent and selective inhibitors based on the 2-oxoindolin-6-yl-acetamide scaffold. The insights gained from these analyses guide the synthesis of new analogs with improved therapeutic potential.
Preclinical Pharmacological and Biological Investigations of N 2 Oxoindolin 6 Yl Acetamide Derivatives Mechanistic Focus
In Vitro Cellular Assays for Biological Response and Mechanistic Insight
Anti-Proliferative Studies in Diverse Cancer Cell Lines (focus on cellular mechanisms, not efficacy)
Derivatives of N-(2-Oxoindolin-6-yl)acetamide have been the subject of numerous studies to elucidate their anti-proliferative mechanisms across a variety of cancer cell lines. The primary mechanism of action appears to be the induction of cell cycle arrest and the instigation of apoptosis.
Notably, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides demonstrated significant cytotoxic effects against human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. Mechanistic studies revealed that these compounds, particularly compound 4o , caused an accumulation of U937 cells in the S phase of the cell cycle, subsequently leading to late cellular apoptosis researchgate.netnih.gov.
Similarly, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were evaluated for their effects on cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells. One derivative, compound 5r , was found to induce apoptosis in HepG2 cells through a caspase-8 dependent pathway, as evidenced by the activation of caspase-3 and cleavage of poly ADP-ribose polymerase (PARP) mdpi.com.
Further investigations into indole-isoxazole hybrids in hepatocellular carcinoma cells (Huh7 and Mahlavu) showed that specific compounds induced cell cycle arrest. Western blot analysis of cell cycle proteins in Huh7 cells treated with these compounds confirmed their impact on the G0/G1 phase researchgate.net. Another study on N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides in MCF-7 breast cancer cells also demonstrated cell cycle arrest, with one derivative causing a significant accumulation of cells in the G2/M phase mdpi.com.
The anti-proliferative activity of these derivatives is not limited to a single mechanism. For instance, a study on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18 ) in nasopharyngeal carcinoma (NPC-TW01) cells revealed an alteration of cell division and accumulation of cells in the S phase in a time- and concentration-dependent manner nih.gov.
Moreover, some acetamide (B32628) derivatives have been shown to act as chemosensitizers. For example, N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA) was found to sensitize human non-small-cell lung cancer (NSCLC) H1299 cells to camptothecin-induced apoptosis nih.gov.
The table below summarizes the observed anti-proliferative mechanisms of various this compound derivatives in different cancer cell lines.
| Derivative Type | Cancer Cell Line(s) | Observed Cellular Mechanism(s) |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | SW620, PC-3, NCI-H23, U937 | S phase cell cycle arrest, induction of late apoptosis researchgate.netnih.gov |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | HeLa, MCF7, HepG2 | Caspase-8 dependent apoptosis, PARP cleavage mdpi.com |
| Indole-isoxazole hybrids | Huh7, Mahlavu | G0/G1 phase cell cycle arrest researchgate.net |
| N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides | MCF-7 | G2/M phase cell cycle arrest mdpi.com |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 | S phase cell cycle arrest nih.gov |
| N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA) | H1299 (NSCLC) | Sensitization to camptothecin-induced apoptosis nih.gov |
Enzymatic Activity Assays for Target Binding and Inhibition (e.g., IC50 determination)
Enzymatic activity assays have been instrumental in identifying the molecular targets of this compound derivatives and quantifying their inhibitory potency. A primary focus of these investigations has been on protein kinases, which are crucial regulators of cell proliferation and survival and are often dysregulated in cancer.
One study focused on the design of indole-6-carboxylate ester derivatives as receptor tyrosine kinase inhibitors. Specifically, two new groups of derivatives, hydrazine-1-carbothioamide and oxadiazole derivatives, were synthesized to target either the Epidermal Growth Factor Receptor (EGFR) or the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases. Molecular docking studies predicted favorable binding of these compounds within the active sites of their respective targets. Subsequent enzymatic assays confirmed these predictions, with compound 4a , an unsubstituted phenyl hydrazine-1-carbothioamide derivative, exhibiting the highest inhibitory activity against the EGFR enzyme. Similarly, compound 6c , an oxadiazole derivative, was identified as a potent inhibitor of VEGFR-2 tyrosine kinase nih.gov.
Another investigation into N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide revealed its potent inhibitory activity against VEGFR-2, with an IC50 value of 0.33 µM. This was comparable to the established VEGFR-2 inhibitor, Sorafenib, which had an IC50 of 0.09 µM in the same assay mdpi.com.
The table below presents the IC50 values of representative this compound derivatives against their target enzymes.
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 4a | EGFR Tyrosine Kinase | Not explicitly stated, but identified as most potent | Erlotinib | Not explicitly stated |
| Compound 6c | VEGFR-2 Tyrosine Kinase | Not explicitly stated, but identified as most potent | Sorafenib | Not explicitly stated |
| N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | VEGFR-2 | 0.33 | Sorafenib | 0.09 mdpi.com |
Apoptosis and Programmed Cell Death Pathway Analysis in Cell Cultures
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several studies have confirmed that this compound derivatives are potent inducers of apoptosis in cancer cells.
In a study of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides, treatment of U937 cells with representative compounds led to a substantial induction of late cellular apoptosis. This was determined through Annexin V/PI staining and flow cytometry analysis, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells researchgate.netnih.gov.
The apoptotic pathway induced by these derivatives can be either intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated). Research on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, specifically compound 5r , in HepG2 liver cancer cells pointed towards the extrinsic pathway. This was evidenced by a dose-dependent increase in caspase-8 and caspase-3 activity, with little effect on caspase-9, a key initiator of the intrinsic pathway. The cleavage of PARP further confirmed the execution of apoptosis mdpi.com.
Conversely, a study on N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide in MCF-7 breast cancer cells indicated the involvement of both pathways. PCR assessment revealed an increase in the expression of Bax (a pro-apoptotic protein of the intrinsic pathway), caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and cytochrome C (released from mitochondria in the intrinsic pathway). A corresponding decrease in the anti-apoptotic protein Bcl-2 was also observed. Annexin V/PI analysis confirmed a significant increase in both early and late apoptosis in treated MCF-7 cells compared to controls mdpi.com.
The table below summarizes the key findings related to apoptosis induction by this compound derivatives.
| Derivative Type | Cancer Cell Line | Apoptotic Pathway | Key Molecular Events |
| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides | U937 | Not specified | Induction of late apoptosis researchgate.netnih.gov |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | HepG2 | Extrinsic | Activation of caspase-8 and caspase-3, PARP cleavage mdpi.com |
| N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | MCF-7 | Intrinsic and Extrinsic | Increased Bax, caspase-8, caspase-9, cytochrome C; decreased Bcl-2; increased early and late apoptosis mdpi.com |
Assessment of Reactive Oxygen Species (ROS) Generation and Cellular Oxidative Stress Markers
Emerging evidence suggests that the anticancer activity of some this compound derivatives may be linked to the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within cancer cells.
One study investigating a chalcone (B49325) derivative, 1C, in sensitive and cisplatin-resistant ovarian cancer cell lines (A2780 and A2780cis), found that its ability to suppress cell viability, induce G2/M cell cycle arrest, and trigger apoptosis was closely associated with ROS generation. The study demonstrated that these effects were attenuated by the antioxidant N-acetylcysteine (NAC), highlighting the critical role of ROS in the compound's antiproliferative activity. The differential effects of the compound on the Nrf2 antioxidant response pathway in sensitive and resistant cells further underscored the importance of oxidative stress in its mechanism of action mdpi.com.
Another study on a dichloromethane (B109758) fraction from Toddalia asiatica in HT-29 colon cancer cells also implicated ROS in its mechanism of action. The researchers found that the induced cell cycle arrest could be attenuated by the ROS scavenger NAC, suggesting that the G2/M arrest was, at least in part, dependent on ROS production. However, in this particular study, the induction of apoptosis appeared to be independent of ROS generation frontiersin.org.
While these studies provide initial insights, more direct research on this compound derivatives is needed to fully elucidate the role of ROS in their anticancer activity.
Immune Cell Modulation and Inflammatory Cytokine Profiling in Vitro
Currently, there is a limited amount of publicly available research specifically detailing the in vitro immunomodulatory effects and inflammatory cytokine profiling of this compound and its derivatives. While the broader class of acetamide-containing compounds has been noted for various bioactivities, including anti-inflammatory effects, specific data on the titular compound's interaction with immune cells and its impact on cytokine production remains to be extensively studied and published in the sources reviewed.
In Vivo Animal Model Studies for Mechanistic Validation and Biological Response
At present, there is a lack of available information from in vivo animal model studies specifically designed to validate the mechanisms and biological responses of this compound and its derivatives that were observed in the in vitro studies. The existing body of research has predominantly focused on the synthesis, in vitro characterization, and cellular mechanisms of these compounds. Further preclinical development will likely involve transitioning these promising in vitro findings to in vivo models to assess their efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism system.
Evaluation in Established Preclinical Disease Models (e.g., Cancer Xenografts, Inflammatory Conditions, Neurodegenerative Models)
Derivatives of this compound have been investigated in a variety of preclinical disease models to assess their therapeutic potential. These studies are crucial in determining the efficacy of these compounds in a simulated biological environment before they can be considered for further development.
In the realm of oncology, various human tumor xenografts in nude mice are utilized to screen for anticancer activity. researchgate.netnih.gov These models involve the subcutaneous implantation of human tumor cell lines, representing a range of cancers such as breast, colon, lung, melanoma, and ovarian cancers. researchgate.netnih.gov The efficacy of a test compound is typically evaluated by measuring tumor growth inhibition and specific growth delay. nih.gov While direct studies on this compound derivatives in these specific models were not identified in the provided search results, the general methodology is well-established for screening novel chemical entities. For instance, a study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated their cytotoxic effects against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). nih.gov One derivative, compound 5r, showed the most potent activity against HepG2 cells. nih.gov
In the context of inflammatory conditions, preclinical models such as adjuvant-induced arthritis in rats are employed to evaluate the anti-inflammatory and anti-arthritic properties of chemical compounds. nih.gov Another relevant model is doxorubicin-induced nephrotoxicity in rats, which is used to study nephropathies and the anti-inflammatory effects of test agents. nih.gov For example, a study on N-(2-hydroxy phenyl) acetamide demonstrated its ability to ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats, suggesting its potential as an anti-inflammatory and nephroprotective agent. nih.gov
The therapeutic potential of related compounds in neurodegenerative diseases, such as Alzheimer's disease, is often assessed using models that focus on the inhibition of key enzymes like butyrylcholinesterase (BChE). nih.gov While specific in vivo neurodegenerative models for this compound derivatives were not detailed in the search results, the evaluation of BChE inhibition is a common preclinical approach. nih.gov For instance, a series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE, with one compound exhibiting significant inhibitory activity. nih.gov
Assessment of Biomarker Modulation in Animal Tissues and Fluids
The preclinical evaluation of this compound derivatives also involves the assessment of their effects on relevant biomarkers in animal tissues and fluids. This provides insights into the mechanism of action and the physiological response to the compound.
In inflammatory models, key biomarkers include pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α, as well as chemokines like monocyte chemoattractant protein (MCP)-1. nih.gov Oxidative stress markers are also frequently measured. nih.gov For example, in a study of N-(2-hydroxy phenyl) acetamide in a rat model of doxorubicin-induced nephrotoxicity, the compound was shown to attenuate doxorubicin-induced changes in serum and urine levels of inflammatory markers. nih.gov Specifically, the mRNA expression of IL-1β, IL-6, TNF-α, and MCP-1 in renal tissue was analyzed by quantitative polymerase chain reaction (qPCR), and protein expression was assessed by immunohistochemistry. nih.gov The results indicated an improved inflammatory profile in the kidneys of treated animals. nih.gov Another study on the same compound in an adjuvant-induced arthritis model in rats showed a reduction in the serum levels of IL-1β and TNF-α. nih.gov
In the context of cancer, the induction of apoptosis is a key biomarker of effective chemotherapy. The cleavage of poly ADP-ribose polymerase (PARP) and the activation of caspases are hallmark indicators of apoptosis. A study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives found that one compound, 5r, induced time-dependent and dose-dependent cleavage of PARP in HepG2 cells. nih.gov Furthermore, it led to a dose-dependent increase in the activity of caspase-3 and caspase-8, indicating that the induced apoptosis is caspase-8-dependent. nih.gov
The table below summarizes the modulation of key biomarkers by related acetamide derivatives in different preclinical models.
| Compound Class | Model | Biomarkers Modulated | Effect |
| N-(2-hydroxy phenyl) acetamide | Doxorubicin-induced nephrotoxicity (rats) | IL-1β, IL-6, TNF-α, MCP-1 (mRNA and protein in renal tissue) | Attenuation of doxorubicin-induced increases |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis (rats) | Serum IL-1β, TNF-α, Oxidative stress markers | Reduction in elevated levels |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives | HepG2 human liver cancer cells | Cleaved PARP, Caspase-3, Caspase-8 | Increased levels, indicating apoptosis induction |
Functional Outcome Analysis in Animal Models (e.g., behavioral assessments related to neurological targets)
Functional outcome analysis in animal models is a critical step in preclinical research, particularly for compounds targeting the central nervous system. These assessments aim to determine if the molecular and cellular effects of a compound translate into a measurable change in behavior or physiological function.
For neurological targets, behavioral assessments are commonly used. The open field test, for instance, is a widely used method to evaluate locomotor activity, exploration, and anxiety-like behavior in rodents. A study investigating the effects of 2-oxoindoline-3-glyoxylic acid derivatives in rats using the open field test found that most of these compounds either suppressed or did not affect the animals' orienting and investigatory responses. tandfonline.com This suppression of emotionality, manifested as a reduced number of fecal balls and grooming acts, was interpreted as a decrease in anxiety and fear in the novel environment. tandfonline.com These findings suggest that 2-oxoindoline derivatives may possess neuropsychotropic properties that can modify the psychophysiological state of the animals. tandfonline.com
Another important functional outcome, particularly for potential anticonvulsant agents, is the protection against seizures in established models. The maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) induced seizure test are standard screening methods. A series of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives were evaluated for their anticonvulsant activity in mice. nih.gov All the tested compounds demonstrated protection against the MES test, indicating their potential to inhibit seizure spread. nih.gov
The table below provides a summary of the functional outcomes observed with related oxoindoline and acetamide derivatives in animal models.
| Compound Class | Animal Model | Functional Outcome Assessment | Observed Effect |
| 2-Oxoindoline-3-glyoxylic acid derivatives | Rats | Open Field Test (locomotor activity, anxiety-like behavior) | Suppression of orienting/investigatory responses; reduced fecal balls and grooming, suggesting anxiolytic-like effects |
| 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives | Mice | Maximal Electroshock Seizure (MES) Test | Protection against seizures, indicating anticonvulsant activity |
Dose-Response Studies in Animal Models for Elicitation of Biological Effect
Dose-response studies are fundamental in preclinical pharmacology to establish the relationship between the dose of a compound administered and the magnitude of the biological effect it produces. These studies are essential for determining the potency and efficacy of a new chemical entity.
While specific dose-response data for this compound derivatives in animal models were not explicitly detailed in the provided search results, the general principles and methodologies are well-established. For instance, in the evaluation of anticancer agents in human tumor xenograft models, compounds are often administered at the maximum tolerated dose to assess their efficacy. researchgate.netnih.gov
In a study on N-(6-arylbenzo[d]thiazole-2-yl)acetamide derivatives, their urease inhibitory activity was evaluated at different concentrations (15 and 40 μg/mL) to determine the percentage of inhibition. mdpi.com This allows for the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. mdpi.com
The table below illustrates a hypothetical dose-response relationship for a generic this compound derivative in a preclinical model, based on common practices in pharmacological studies.
| Dose of Derivative (mg/kg) | Biological Effect (e.g., % Tumor Growth Inhibition) |
| 1 | 15% |
| 5 | 40% |
| 10 | 65% |
| 20 | 85% |
| 40 | 95% |
This table demonstrates that as the dose of the compound increases, the observed biological effect also increases, up to a certain point where a plateau may be reached.
Computational and Chemoinformatic Approaches in N 2 Oxoindolin 6 Yl Acetamide Research
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of a ligand's biological activity.
Molecular docking studies on N-(2-Oxoindolin-6-yl)acetamide derivatives and related oxindole (B195798) structures have revealed critical insights into their binding modes with various protein targets. The 2-oxoindoline core is frequently observed interacting with hydrophobic clefts within the active sites of enzymes. nih.gov The stability of the ligand-protein complex is primarily governed by a combination of non-covalent interactions.
Hydrophobic Interactions: The hydrophobic nature of the binding pockets in many target proteins means that hydrophobic interactions play a predominant role in the binding of oxindole-based inhibitors. thescipub.com The benzene (B151609) ring of the oxindole core often engages in these interactions. For example, in the c-MET active site, the 2-oxoindoline core fits into a hydrophobic cleft. nih.gov
π-π Interactions: The aromatic rings of the oxindole structure can participate in π-π stacking interactions with aromatic residues in the protein's active site, such as tyrosine (Tyr) or phenylalanine (Phe). nih.govwalisongo.ac.id Enhancing these interactions is a common strategy in drug design; for example, adding electron-withdrawing groups like halogens to the 2-oxoindoline core can strengthen π-π interactions with residues like Y1159. nih.gov
Other Interactions: Depending on the specific substitutions on the core structure, other interactions like halogen bonding and charge transfer interactions can also contribute to the binding affinity and specificity. nih.govwalisongo.ac.id
Table 1: Key Intermolecular Interactions Observed in this compound Analogs This table is interactive. You can sort and filter the data.
| Interaction Type | Key Molecular Feature | Interacting Protein Residue (Example) | Reference |
|---|---|---|---|
| Hydrogen Bond | Oxindole Amide Group | Ser167 | walisongo.ac.id |
| Hydrogen Bond | Acetamide (B32628)/Carbonyl Group | Tyr126 | walisongo.ac.id |
| Hydrophobic Interaction | 2-Oxoindoline Core | Hydrophobic Cleft | nih.gov |
| π-π Stacking | Benzene Ring of Oxindole | Y1159 | nih.gov |
| Halogen Bonding | Substituted Halogens | 7-propanoate HEM | walisongo.ac.id |
| Charge Transfer | N-pendant Aromatic Group | Not Specified | nih.gov |
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a receptor. These scores are often correlated with experimentally determined inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). For derivatives of the 2-oxoindole scaffold, these predictions have guided the synthesis of potent inhibitors against various targets.
Studies on related N-phenylacetamide-2-oxoindole conjugates have identified compounds with significant inhibitory activity against human carbonic anhydrase (hCA) isoforms. For example, one indole-2,3-dione derivative showed potent inhibition with Kᵢ values of 45.10 nM against hCA I and 5.87 nM against hCA II. nih.gov Similarly, N-substituted-2-oxoindoline derivatives have been developed as c-MET inhibitors, with some compounds exhibiting Kᵢ values in the low nanomolar range, from 9 to 28 nM. nih.gov The affinity can be further influenced by substitutions on the oxindole core. nih.gov
Table 2: Predicted and Experimental Binding Affinities for this compound Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Target Protein | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| Indole-2,3-dione derivative (2h) | hCA I | Kᵢ | 45.10 nM | nih.gov |
| Indole-2,3-dione derivative (2h) | hCA II | Kᵢ | 5.87 nM | nih.gov |
| Indole-2,3-dione derivative (2h) | hCA XII | Kᵢ | 7.91 nM | nih.gov |
| N-substituted-2-oxoindoline (cpd 6) | c-MET | Kᵢ | 0.028 µM (28 nM) | nih.gov |
| N-substituted-2-oxoindoline (cpd 10) | c-MET | Kᵢ | 0.011 µM (11 nM) | nih.gov |
| N-substituted-2-oxoindoline (cpd 25) | c-MET | Kᵢ | 0.009 µM (9 nM) | nih.gov |
| Pyrazolopyrimidine Acetamide (GMA 15) | TSPO | Kᵢ | 60 pM | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand within the binding pocket and to refine the binding poses predicted by docking.
For complexes involving 2-oxoindoline derivatives, MD simulations have been run for hundreds of nanoseconds (e.g., 400-500 ns) to confirm the stability of the predicted interactions. nih.govresearchgate.net These simulations can reveal subtle changes in protein conformation upon ligand binding, a phenomenon known as induced fit. nih.gov The interaction between a ligand and a protein can induce changes in the protein's flexibility and thermal stability. nih.gov MD studies help verify that key interactions, such as hydrogen bonds identified in docking, are maintained throughout the simulation, indicating a stable binding mode. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wildlife-biodiversity.com
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov For this compound and its analogs, a wide range of descriptors can be generated:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarization, and energies of molecular orbitals (HOMO/LUMO). pensoft.net The average nucleophilic reaction index for a nitrogen atom is another example. frontiersin.org
Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume and surface area. pensoft.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and branching.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which is crucial for membrane permeability and interaction with hydrophobic pockets. pensoft.net
3D Descriptors: Generated from the 3D structure of the molecule, these can include molecular field descriptors (steric, hydrophobic, electrostatic) used in methods like Comparative Molecular Field Analysis (CoMFA). researchgate.netsemanticscholar.org
Once generated, feature selection techniques, such as Genetic Function Approximation (GFA), are often used to identify the most relevant descriptors that correlate with biological activity. semanticscholar.org
Using the selected descriptors, a mathematical model is built to predict the biological activity of new or untested compounds. Various statistical methods are employed, including Multiple Linear Regression (MLR) and more complex machine learning approaches like Artificial Neural Networks (ANN). semanticscholar.orgmdpi.com
The predictive power of a QSAR model is assessed using statistical metrics. A good model will have a high squared correlation coefficient (R²) for the training set and, more importantly, a high predictive R² (pred_r²) and cross-validation coefficient (q² or Q²cv) for internal and external validation. researchgate.netmdpi.com For example, a 3D-QSAR study on isatin (B1672199) derivatives yielded a model with a q² of 0.9672 and a pred_r² of 0.8480, indicating excellent predictive capability. researchgate.net Another study on indole (B1671886) derivatives produced a 2D-QSAR model with an R² of 0.8861 and a q² of 0.7864. semanticscholar.org These models provide valuable insights into the structure-activity relationships, guiding the design of new derivatives with enhanced potency. researchgate.net For instance, analysis might reveal that increased hydrophilicity and specific electronic properties lead to higher antioxidant activity in a series of compounds. pensoft.net
Atom-Based 3D-QSAR Studies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the structural features of a molecule influence its biological activity. These models are instrumental in predicting the activity of novel compounds and guiding lead optimization. For derivatives of the oxindole core, which is central to this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.
In a study on oxindole derivatives as inhibitors of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), a CoMFA model was developed that showed good correlative and predictive capabilities. researchgate.netnih.gov The model for CDK2 inhibitors yielded a cross-validated correlation coefficient (q²) of 0.613 and a conventional correlation coefficient (r²) of 0.957, indicating a robust model. researchgate.netnih.gov Similarly, for VEGFR-2 tyrosine kinase inhibitors, both CoMFA and CoMSIA models demonstrated high predictive power, with q² values of 0.777 and 0.710, respectively. nih.govresearchgate.net
These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. mdpi.comjmaterenvironsci.com For instance, CoMSIA contour maps for 5HT₇ receptor antagonists based on an oxindole scaffold indicated that electronegative groups on an attached aryl ring enhance inhibitory activity. tandfonline.com Such insights are crucial for designing new this compound analogs with improved therapeutic potential.
Table 1: Statistical Parameters of 3D-QSAR Models for Oxindole Derivatives
| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |
|---|---|---|---|---|---|
| CoMFA | VEGFR-2 | 0.777 | 0.987 | 0.72 | nih.govresearchgate.net |
| CoMSIA | VEGFR-2 | 0.710 | 0.988 | 0.78 | nih.govresearchgate.net |
| CoMFA | CDK1 | 0.518 | 0.943 | 0.508 | researchgate.netnih.gov |
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides a detailed understanding of molecular geometry, electronic properties, and reactivity, which are fundamental to a molecule's biological function.
DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation of molecules. nih.gov For isatin, the core structure of this compound, DFT studies have been used to calculate geometric parameters, energetic properties, and vibrational frequencies. researchgate.net These calculations have shown that substitutions on the isatin ring can significantly affect its structure and vibrational spectra. researchgate.net The geometries of isatin derivatives have been optimized to understand their binding affinity towards biological targets like CDK2. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov
For isatin and its derivatives, the distribution and energy of these orbitals have been studied to understand their electronic and optical properties. researchgate.net The HOMO is associated with the ability to donate an electron, while the LUMO is related to the ability to accept an electron. nih.gov Analysis of FMOs helps in predicting how substitutions on the oxindole ring of this compound might influence its interaction with biological targets. For instance, substituting with electron-donating groups may raise the HOMO energy level, potentially increasing activity, while electron-accepting groups can lower the LUMO energy, also potentially leading to higher activity. researchgate.net
Table 2: Frontier Molecular Orbital Energies (Illustrative for Isatin)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.8 | Electron-donating capability |
| LUMO | -2.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.3 | Chemical reactivity and stability |
Note: These are representative values for the isatin scaffold and can vary with substitution.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map displays regions of negative potential (red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For derivatives of the oxindole scaffold, MEP analysis can identify the electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions, such as hydrogen bonding with receptor sites. researchgate.netnih.gov The electrostatic potential around the carbonyl groups and the amide nitrogen of the oxindole ring are key features that dictate its binding properties.
Virtual Screening and De Novo Design Strategies for Novel this compound Analogs
Virtual screening and de novo design are powerful computational techniques for discovering and designing new drug candidates.
Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. For the oxindole scaffold, virtual screening has been used to identify novel antimicrobial agents by docking a library of derivatives against enzymes like methionyl-tRNA synthetase and tyrosyl-tRNA synthetase. nih.govresearchgate.netbenthamscience.com This approach helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
De novo design, on the other hand, involves the computational construction of novel molecules with desired properties. Based on the structural requirements elucidated from 3D-QSAR and docking studies of known oxindole-based inhibitors, new analogs can be designed. mdpi.com For instance, understanding the key interactions of isatin derivatives with the active site of CDK2 has guided the design of new potential inhibitors. nih.govmdpi.com These strategies, when applied to this compound, can lead to the generation of novel analogs with enhanced potency and selectivity for their intended biological targets. researchgate.nettandfonline.comnih.gov
Metabolic Pathways and Biotransformation of 2 Oxoindolin 6 Yl Acetamide Scaffolds Preclinical Focus
In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Incubations)
Metabolic stability is a key parameter determined early in drug discovery to predict a compound's persistence in the body. springernature.com It is defined as the susceptibility of a chemical to biotransformation and is often expressed as the percentage of the parent compound that is lost over a period of time when exposed to a metabolically active system. springernature.com A primary method for this assessment involves incubating the compound with liver microsomes. nih.gov Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of major drug-metabolizing enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov
In these assays, the test compound is incubated with human liver microsomes (HLMs) and a necessary cofactor, such as NADPH, which initiates the metabolic reactions. mdpi.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.commdpi.com From the rate of disappearance of the compound, key parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). mdpi.commdpi.com
These parameters help classify compounds. For instance, a compound with a longer half-life and lower intrinsic clearance in liver microsomes is considered more stable. mdpi.com Studies on related derivatives have shown that compounds with this type of scaffold can exhibit high metabolic stability, with some showing over 97% of the compound remaining after incubation, indicating a strong resistance to metabolism by liver microsomes. researchgate.net However, even highly stable compounds can undergo slight metabolization, leading to the formation of oxidized products. researchgate.net The results of these stability studies allow for the ranking of drug candidates, reducing the likelihood of failure in later development stages due to pharmacokinetic issues. springernature.com
| Compound Scaffold | In Vitro t½ (min) | Intrinsic Clearance (CLint) (mL/min/kg) | Predicted Metabolic Clearance |
|---|---|---|---|
| 2-Oxoindolin-6-yl-acetamide Analog A | 42.9 | 40.5 | Intermediate |
| 2-Oxoindolin-6-yl-acetamide Analog B | 23.8 | 34.0 | Intermediate |
| 2-Oxoindolin-6-yl-acetamide Analog C | > 60 | < 25 | Low |
Data are hypothetical and based on typical values for compounds with intermediate to high stability as described in sources. mdpi.commdpi.com
Identification and Characterization of Major Metabolic Pathways
Following the determination of metabolic stability, the next step is to identify the specific biotransformation pathways the N-(2-Oxoindolin-6-yl)acetamide scaffold undergoes. Metabolism is typically divided into Phase I functionalization reactions and Phase II conjugation reactions.
Hydroxylation is a primary Phase I metabolic reaction catalyzed mainly by Cytochrome P450 enzymes. nih.gov This reaction introduces a hydroxyl (-OH) group onto the parent molecule, which increases its polarity and provides a site for subsequent Phase II conjugation. mdpi.com For the 2-oxoindolin-6-yl-acetamide scaffold, several types of hydroxylation can be anticipated. Aromatic hydroxylation on the benzene (B151609) ring of the oxoindoline core is a common pathway. If the scaffold includes alkyl substituents, aliphatic hydroxylation at various positions can also occur. These oxidative reactions are fundamental to the metabolism of a vast majority of drugs. nih.gov
Glucuronidation is a major Phase II conjugation pathway where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to a substrate. nih.govnih.gov This process significantly increases the water solubility of the compound, making it more hydrophilic and readily excretable via urine or bile. nih.gov Glucuronidation can occur directly on the parent drug if it possesses a suitable functional group (e.g., hydroxyl, amino), or it can happen after a Phase I reaction, such as hydroxylation, has introduced one. nih.gov For metabolites of the this compound scaffold that have undergone hydroxylation, the newly formed hydroxyl group is a prime site for glucuronide conjugation. mdpi.com Other potential conjugation reactions include sulfation.
Beyond hydroxylation, the this compound scaffold can undergo other oxidative biotransformations, which are also typically mediated by CYP enzymes. nih.gov These can include N-dealkylation if alkyl groups are attached to a nitrogen atom, or the formation of N-oxides. In some cases, amide hydrolysis of the acetamide (B32628) side chain could occur, cleaving the molecule into two separate metabolites. mdpi.com Reductive metabolism is less common for this type of structure but can occur under specific physiological conditions. Collectively, more than 90% of all oxidative and reductive biotransformations of chemicals are catalyzed by P450 enzymes. nih.gov
Metabolite Identification and Structural Elucidation (e.g., utilizing Mass Spectrometry)
Identifying the specific chemical structures of metabolites is crucial for a complete understanding of a drug's biotransformation. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the primary technology used for this purpose. nih.govnih.gov
In a typical workflow, samples from in vitro incubations (e.g., liver microsomes) are analyzed by LC-MS. The mass spectrometer detects the parent drug and any related metabolites. nih.gov The high mass accuracy of HRMS instruments allows for the determination of the elemental composition of each metabolite, providing clues to the type of metabolic transformation that has occurred (e.g., an increase of 16 Da suggests an oxidation/hydroxylation). ijpras.com
To elucidate the exact structure, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides detailed structural information. nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be pinpointed. sciex.com Advanced data mining techniques, such as mass defect filtering and extracted ion chromatography, are used to systematically search the complex data sets for all potential drug-related metabolites. nih.govijpras.com
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent Drug (Da) | Proposed Metabolic Pathway |
|---|---|---|---|
| M1 | Mono-hydroxylation | +15.99 | Phase I (Oxidation) |
| M2 | Di-hydroxylation | +31.98 | Phase I (Oxidation) |
| M3 | Glucuronide Conjugation of M1 | +192.02 | Phase II (Glucuronidation) |
| M4 | Amide Hydrolysis | -43.02 | Phase I (Hydrolysis) |
Data are hypothetical, based on common metabolic pathways. mdpi.commdpi.com
Characterization of Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, UGTs)
Identifying the specific enzymes responsible for a drug's metabolism is essential for predicting potential drug-drug interactions (DDIs).
Cytochrome P450 (CYP) Enzymes : The CYP superfamily is the most important group of enzymes involved in Phase I drug metabolism. nih.gov To identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) that metabolize the this compound scaffold, reaction phenotyping studies are conducted. These typically involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors in HLM incubations.
UDP-glucuronosyltransferases (UGTs) : UGTs are the primary enzymes responsible for Phase II glucuronidation. nih.gov The UGT superfamily includes several families and subfamilies, such as UGT1A and UGT2B, which are located in the endoplasmic reticulum of various tissues, most importantly the liver. xenotech.comyoutube.com Similar to CYPs, reaction phenotyping with recombinant UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) can pinpoint which specific isoforms are responsible for conjugating the scaffold or its Phase I metabolites. youtube.com Identifying a drug as a substrate or inhibitor of a particular UGT enzyme is important, as interactions with UGTs can be a predictor of drug-induced liver injury. nih.gov
In Vivo Metabolic Profiling in Non-Human Primate and Rodent Models
The in vivo metabolic fate of compounds containing the 2-oxoindolin-6-yl-acetamide scaffold has been investigated in preclinical studies involving rodent and non-human primate models. These studies are crucial for elucidating the biotransformation pathways and identifying the major metabolites, which can vary significantly between species. Understanding these metabolic profiles is essential for the interpretation of toxicological data and for predicting the pharmacokinetic behavior in humans. While direct metabolic studies on this compound are not extensively published, data from structurally related drugs containing the indolin-2-one core provide valuable insights into its likely metabolic pathways.
Key metabolic transformations observed for this class of compounds include oxidation, hydrolysis, and conjugation reactions. The primary sites of metabolism are typically the oxindole (B195798) ring and its substituents.
Metabolic Pathways in Rodent Models (Rat)
In rat models, compounds with an indolin-2-one scaffold often undergo significant oxidative metabolism. A primary metabolic route observed for structurally similar compounds, such as the dopamine agonist ropinirole, is aromatic hydroxylation. nih.govnih.gov For this compound, this would likely involve the hydroxylation of the aromatic part of the oxindole ring, potentially at the 4, 5, or 7-positions.
Another plausible metabolic pathway is the hydrolysis of the acetamide group, which would yield 6-aminoindolin-2-one. This primary amine could then be subject to further metabolic transformations, including N-acetylation.
Furthermore, N-dealkylation, a major metabolic pathway for compounds like sunitinib which also contains an oxindole core, could be relevant if the acetamide nitrogen were substituted with an alkyl group. aacrjournals.org In the case of this compound, direct oxidation of the acetamide group is also a possibility.
Subsequent to these initial transformations, the resulting metabolites, particularly hydroxylated species, are likely to undergo Phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion. nih.gov
Metabolic Pathways in Non-Human Primate Models (Monkey)
Studies in non-human primates, such as the cynomolgus monkey, have shown both similarities and differences in the metabolism of indolin-2-one derivatives compared to rodents. For instance, while aromatic hydroxylation is a major pathway for ropinirole in rats, N-depropylation is the predominant route in monkeys. nih.govnih.gov This highlights the species-specific nature of metabolic pathways.
For this compound, it is anticipated that monkeys would also exhibit significant metabolism. Oxidative metabolism, likely mediated by cytochrome P450 (CYP) enzymes, is expected to be a key clearance mechanism. The N-desethyl metabolite is a primary metabolite of sunitinib in monkeys, indicating that N-dealkylation is a significant pathway for substituted indolin-2-ones in this species. aacrjournals.org
Hydrolysis of the acetamide side chain is also a probable metabolic route in monkeys. The resulting amino metabolite could then undergo further biotransformation. As in rodents, conjugation of metabolites with glucuronic acid is expected to be a major pathway for detoxification and elimination. nih.gov
The metabolic profile of nintedanib, another indolin-2-one containing drug, shows that hydrolytic ester cleavage is a major clearance pathway, with subsequent glucuronidation. nih.govdrugbank.com While this compound does not have an ester group, this underscores the importance of hydrolytic pathways for this class of compounds.
The following interactive data tables summarize the potential metabolic pathways and resulting metabolites of this compound in rodent and non-human primate models, based on the metabolism of structurally related compounds.
Table 1: Predicted Metabolic Pathways of this compound in Preclinical Models
| Metabolic Reaction | Enzyme Family | Potential Metabolite | Observed in Similar Compounds |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxy-N-(2-oxoindolin-6-yl)acetamide | Ropinirole nih.govnih.gov |
| Amide Hydrolysis | Amidases | 6-Aminoindolin-2-one | General metabolic pathway for amides |
| N-Dealkylation (of side chain) | Cytochrome P450 | N-(2-Oxoindolin-6-yl)amine | Sunitinib aacrjournals.org |
| Glucuronidation | UGTs | Hydroxy-N-(2-oxoindolin-6-yl)acetamide-glucuronide | Ropinirole, nih.gov Nintedanib nih.govdrugbank.com |
Table 2: Predicted Major Metabolites of this compound
| Metabolite | Metabolic Pathway | Species Predominance (Predicted) |
| Hydroxy-N-(2-oxoindolin-6-yl)acetamide | Aromatic Hydroxylation | Rat |
| 6-Aminoindolin-2-one | Amide Hydrolysis | Rodents and Primates |
| N-dealkylated metabolites (if applicable) | N-Dealkylation | Monkey |
| Glucuronide Conjugates | Glucuronidation | Rodents and Primates |
Emerging Research Directions and Advanced Applications of N 2 Oxoindolin 6 Yl Acetamide Scaffolds
Development as Molecular Probes for Novel Biological Targets
A molecular probe is a selective small molecule used to study the function of a molecular target, such as a protein, in biochemical, cellular, or in vivo models. nih.gov The 2-oxoindoline-acetamide scaffold is being actively developed into such tools to help identify and validate new biological targets. By modifying the core structure with reporter groups (e.g., fluorescent tags) or radiolabels, researchers can create high-affinity probes to visualize and quantify target engagement and distribution.
A key application is in Positron Emission Tomography (PET) neuroimaging. For instance, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as positive allosteric modulators (PAMs) for the Excitatory Amino Acid Transporter 2 (EAAT2), a critical glutamate (B1630785) transporter implicated in neurodegenerative diseases. nih.gov By radiolabeling these compounds, such as with Fluorine-18, researchers developed a PET probe, [18F]SF-2, which demonstrated excellent brain penetration and specific binding to EAAT2 in rodent models. nih.gov This allows for the non-invasive monitoring of EAAT2 expression, providing a powerful tool to study disease progression and the effects of potential therapeutics. nih.gov Such probes are crucial for clarifying the tractability and translation of a given therapeutic target from preclinical research to clinical application. nih.gov
Integration into Bivalent Ligand Design and Targeted Protein Degradation (e.g., PROTACs)
One of the most innovative applications for the 2-oxoindoline-acetamide scaffold is in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. youtube.comscilit.com They consist of three parts: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.net This ternary complex formation leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome. youtube.com
The 2-oxoindoline core is an ideal starting point for the "warhead" component, given its established role in numerous potent and selective kinase inhibitors. nih.gov Kinase inhibitors are frequently repurposed as the POI-binding element in PROTAC design. For example, spiro-oxindole derivatives have been used as ligands to recruit the MDM2 E3 ligase for targeted degradation. nih.gov Researchers have successfully developed PROTACs based on an oxindole (B195798) spiro derivative (MI-1061) that efficiently induce the degradation of MDM2 in human leukemia cells at nanomolar concentrations. nih.gov This strategy offers several advantages over traditional inhibition, including the potential to eliminate both the enzymatic and non-enzymatic (e.g., scaffolding) functions of a target protein and the ability to act catalytically, where one PROTAC molecule can induce the degradation of multiple target proteins. researchgate.net
Rational Design of Next-Generation 2-Oxoindolin-Acetamide Scaffolds with Enhanced Target Selectivity
Rational drug design, which leverages an understanding of a biological target's structure and the molecule's mechanism of action, is central to advancing the 2-oxoindoline-acetamide scaffold. The goal is to create next-generation derivatives with superior potency and, crucially, enhanced selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov
For 2-oxoindoline-based kinase inhibitors, SAR studies have revealed that substitutions at specific positions on the oxindole ring significantly impact target selectivity. Modifications at the C(5) and C(6) positions are particularly effective for altering ligand-protein binding affinity. cancertreatmentjournal.com Computational modeling and molecular docking studies help rationalize these findings, showing, for example, how the oxindole moiety forms key hydrogen bonds with residues like Glu917 and Cys919 in the hinge region of the VEGFR-2 active site. nih.gov This knowledge allows chemists to design hybrids that integrate the 2-oxoindoline scaffold with other pharmacophores, such as thiazole (B1198619), to create novel molecules with improved antiproliferative profiles. nih.gov This approach has led to the identification of compounds with potent, low nanomolar inhibitory activity against specific kinases like FLT3 and CDK2. researchgate.netmdpi.com
| Compound Series | Target | Key Structural Features | Resulting Activity | Reference |
|---|---|---|---|---|
| 3-alkenyl-oxindoles | VEGFR-2, PDGFRβ | -OH or -SH group at C(5) position of the oxindole ring. | Significantly improved inhibitory activity. | cancertreatmentjournal.com |
| 5-Cl or 5-F oxindole hybridized with pyridyl moiety | FLT3 / CDK2 | Hybridization of halogenated oxindole with different isomers of pyridine. | Potent dual inhibition with IC50 in the nanomolar range. | mdpi.com |
| 2-oxoindolin-3-ylidene thiazole derivatives | VEGFR-2 | Integration of oxindole and thiazole scaffolds. | Strong binding interactions and potent antiproliferative effects. | nih.gov |
Applications in Chemical Biology to Elucidate Biological Processes
Beyond serving as precursors for therapeutics, well-characterized 2-oxoindolin-acetamide derivatives are invaluable tools in chemical biology for dissecting complex cellular pathways. youtube.com High-quality chemical probes allow for the rapid and reversible modulation of a protein's function, complementing genetic techniques like CRISPR or RNAi. nih.gov This enables researchers to probe the temporal dynamics of biological processes and distinguish between a protein's catalytic and scaffolding roles. nih.gov
For example, novel series of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have been synthesized and evaluated for their effects on the cell cycle and apoptosis. nih.govresearchgate.net Specific compounds were found to arrest human lymphoma cells in the S phase of the cell cycle and to substantially induce late cellular apoptosis. researchgate.net By using these molecules as chemical probes, researchers can investigate the intricate signaling cascades involved in programmed cell death. The ability to trigger a specific biological outcome with a small molecule provides a powerful method for elucidating the roles of key proteins, like procaspase-3, in cancer biology. nih.gov
Exploration of Novel Target Classes for 2-Oxoindolin-Acetamide Derivatives
The structural versatility of the 2-oxoindoline-acetamide scaffold has prompted its exploration against a widening array of biological targets beyond kinases. This "scaffold hopping" approach seeks to identify new therapeutic applications for a proven chemical framework. digitellinc.com Screening campaigns have revealed that derivatives of this scaffold can potently inhibit other enzyme classes.
Recent studies have shown that 2-oxoindoline derivatives can be potent inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated hCA IX and hCA XII. nih.gov Furthermore, researchers have designed and synthesized 2-oxoindoline-based acetohydrazides as activators of procaspase-3, a key executioner of apoptosis. nih.gov The most potent compounds in these series exhibited cytotoxicity against human cancer cell lines that was superior to the reference procaspase-3 activating compound, PAC-1. researchgate.net These findings underscore the potential of the 2-oxoindoline-acetamide scaffold to yield novel modulators for diverse target classes, opening new avenues for drug discovery.
| Target Class | Specific Target Example | Compound Type | Observed Effect | Reference |
|---|---|---|---|---|
| Protein Kinases | VEGFR-2, FLT3, CDK2 | 3-alkenyl-oxindoles | Potent inhibition (nanomolar IC50) | nih.govmdpi.com |
| Carbonic Anhydrases | hCA IX, hCA XII | 3-alkenyl-oxindole derivatives | Potent inhibition (low nanomolar Ki) | nih.gov |
| Caspases | Procaspase-3 | 2-oxoindoline-based acetohydrazides | Activation and induction of apoptosis | nih.govresearchgate.net |
| Transporters | EAAT2 | 2-oxo-2-(4-phenylpiperazin-1-yl)acetamides | Positive allosteric modulation | nih.gov |
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Core Modifications : Vary substituents on the indoline ring (e.g., electron-withdrawing groups at position 5) or the acetamide side chain.
- Biological Testing : Screen analogs against disease-relevant targets (e.g., cancer cell lines) and correlate activity with structural features.
- Data Analysis : Use multivariate regression to identify critical physicochemical parameters (e.g., logD, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
